molecular formula C6H6BN3O2 B15364508 3-Amino-2-cyanopyridine-5-boronic acid

3-Amino-2-cyanopyridine-5-boronic acid

Cat. No.: B15364508
M. Wt: 162.94 g/mol
InChI Key: LRRHEXUECUZZJE-UHFFFAOYSA-N
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Description

3-Amino-2-cyanopyridine-5-boronic acid is a chemical compound offered with a purity of 98% and a molecular formula of C6H6BN3O2 . As a functionalized pyridine boronic acid, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Boronic acids, in general, are pivotal intermediates in the development of bioactive molecules and are extensively used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . The presence of multiple functional groups on the pyridine ring makes this compound a valuable scaffold for constructing more complex structures. Compounds featuring the 2-amino-3-cyanopyridine motif are recognized in medicinal chemistry for their biological activities and are used as therapeutic precursors . Furthermore, boronic acid derivatives have gained significant interest in drug discovery, evidenced by their role in FDA-approved protease inhibitors, and are being studied for various applications including antibacterial and anticancer agents . Researchers can utilize this compound to explore new pharmaceutical candidates and synthetic pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6BN3O2

Molecular Weight

162.94 g/mol

IUPAC Name

(5-amino-6-cyanopyridin-3-yl)boronic acid

InChI

InChI=1S/C6H6BN3O2/c8-2-6-5(9)1-4(3-10-6)7(11)12/h1,3,11-12H,9H2

InChI Key

LRRHEXUECUZZJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanopyridine-5-boronic acid typically involves multi-step organic reactions. One common approach is the Boronic Acid Exchange Reaction , where a pyridine derivative is reacted with a boronic acid under specific conditions to introduce the boronic acid group. The reaction conditions often require the use of a catalyst, such as palladium or nickel, and may involve high temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, with rigorous control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and real-time monitoring technologies further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyanopyridine-5-boronic acid is known to undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions . These reactions are crucial for its application in organic synthesis and material science.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

  • Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and boronic acids, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Amino-2-cyanopyridine-5-boronic acid has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It is a key intermediate in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

  • Industry: Its applications extend to material science, where it is used in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-2-cyanopyridine-5-boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and drug design. The amino and cyano groups further enhance its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound -NH₂ (3), -CN (2), -B(OH)₂ (5) C₆H₆BN₃O₂ 178.94 g/mol Dual electron-withdrawing groups enhance boronic acid reactivity .
[6-(Dimethylamino)pyridin-3-yl]boronic acid -N(CH₃)₂ (6), -B(OH)₂ (3) C₇H₁₁BN₂O₂ 165.99 g/mol Electron-donating dimethylamino group reduces boronic acid reactivity .
3-(t-Boc-amino)-2-chloropyridine-5-boronic acid -Boc-NH₂ (3), -Cl (2), -B(OH)₂ (5) C₁₀H₁₄BClN₂O₄ 296.50 g/mol Boc protection enhances stability; chloro substituent introduces steric hindrance .
5-Chloro-6-isopropoxypyridine-3-boronic acid -Cl (5), -OCH(CH₃)₂ (6), -B(OH)₂ (3) C₈H₁₁BClNO₃ 215.44 g/mol Bulky isopropoxy group may reduce solubility and coupling efficiency .
(6-Amino-5-methylpyridin-3-yl)boronic acid -NH₂ (6), -CH₃ (5), -B(OH)₂ (3) C₆H₉BN₂O₂ 151.96 g/mol Methyl group increases hydrophobicity; amino group at position 6 alters electronic effects .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-2-cyanopyridine-5-boronic acid with high purity?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include halogenation of pyridine precursors (e.g., bromination at the 5-position) followed by palladium-catalyzed coupling with boronic acid derivatives. For example, analogous compounds like 2-Bromopyridine-5-boronic acid are synthesized via halogenated intermediates and purified via column chromatography (>97% purity) . Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the substitution pattern and boronic acid presence. For example, the boronic acid proton signal typically appears as a broad peak at δ ~8–9 ppm in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • FT-IR : B-O and C≡N stretches (~1350 cm1^{-1} and ~2200 cm1^{-1}, respectively) confirm functional groups .

Q. How can researchers achieve effective purification of this compound?

Purification methods include:

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol).
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit boronic acid solubility differences. Purity validation via HPLC (≥95%) is critical, as seen in analogous compounds like 6-Chloro-5-methylpyridine-3-boronic acid .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported reaction yields during the synthesis of this compound?

Yield discrepancies often arise from:

  • Catalyst Degradation : Use fresh palladium catalysts (e.g., Pd(PPh3_3)4_4) and inert atmospheres to prevent oxidation.
  • Moisture Sensitivity : Boronic acids hydrolyze readily; ensure anhydrous conditions and molecular sieves during reactions .
  • Substrate Purity : Impure starting materials (e.g., bromopyridine derivatives) reduce coupling efficiency. Pre-purify intermediates via distillation or recrystallization.

Q. What strategies mitigate hydrolysis of the boronic acid group during storage?

  • Low-Temperature Storage : Store at 0–6°C in sealed, moisture-resistant containers to slow hydrolysis .
  • Lyophilization : Convert to stable boronate esters (e.g., pinacol ester) for long-term storage, regenerating the boronic acid as needed .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model electron density at the boron center to predict coupling efficiency with aryl halides.
  • Hammett Analysis : Correlate substituent effects (e.g., amino and cyano groups) on reaction rates. For example, electron-withdrawing groups (CN) enhance electrophilicity at boron, improving coupling kinetics .

Q. What are the challenges in obtaining reproducible biological activity data for this compound?

  • Solubility Limitations : Use DMSO or co-solvents (e.g., PEG) to enhance aqueous solubility for in vitro assays.
  • Protonation States : The amino group’s pKa (~5–6) affects binding in physiological conditions; buffer selection (e.g., PBS vs. Tris) must be optimized .

Methodological Notes

  • Contradictions in Data : and highlight variability in boronic acid stability; rigorous moisture control is non-negotiable.
  • Gaps in Literature : Limited data exist on the biological activity of this specific compound. Prioritize structure-activity relationship (SAR) studies using analogs like 2-Chloro-5-fluoropyridine-3-boronic acid as references .

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